molecular formula C11H9FN2O B3052041 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 380638-36-8

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Cat. No. B3052041
CAS RN: 380638-36-8
M. Wt: 204.2 g/mol
InChI Key: FCWCQPPXEADXGL-UHFFFAOYSA-N
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Description

The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates .


Synthesis Analysis

There have been recent advances in carbon-difluoroalkylation and -difluoroolefination with difluorocarbene . Also, a metal-free sequential decarbonylative annulation of Ncyanamides has been used for the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones .


Chemical Reactions Analysis

The construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones has been achieved through a metal-free sequential decarbonylative annulation of Ncyanamides .

Scientific Research Applications

Anticancer Potential

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one belongs to the quinazoline derivatives, which have been extensively studied for their anticancer properties. Quinazoline derivatives, including the specified compound, have shown promise as anticancer drugs due to their wide range of biological activities, such as inhibition of EGFR, which is vital for cancer treatment. Recent patents and articles highlight the development of novel quinazoline compounds as inhibitors of kinases, histone deacetylase, and some metabolic pathways, showing the potential of these compounds in cancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015). Additionally, targeting thymidylate synthase in colorectal cancer with quinazoline derivatives, such as raltitrexed, has emerged as a therapeutic approach, highlighting the therapeutic role of these compounds in cancer treatment, especially for patients with specific toxicities or a history of cardiac disease (Avallone, Gennaro, Silvestro, Iaffaioli, & Budillon, 2014).

Optoelectronic Applications

Beyond their medicinal applications, quinazoline derivatives, including this compound, have been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their versatility beyond pharmacological uses (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Chemical Properties

Research on quinazoline derivatives also focuses on their synthesis and chemical properties. The development of eco-friendly, mild, and atom-efficient synthetic strategies for quinazolines has been a significant area of interest. These efforts aim to explore promising routes for synthesizing quinazolines and investigating their properties for potential applications, including but not limited to medicinal chemistry (Faisal & Saeed, 2021).

Future Directions

The synthesis of 2,3-dihydropyrroles and the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones are areas of active research, with significant recent advances leading to the development of new drug candidates . Future research may continue to explore these and other related compounds for their potential pharmacological applications.

properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWCQPPXEADXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352608
Record name 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380638-36-8
Record name 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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